1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine
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Overview
Description
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is a boron-containing organic compound. It is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms. This compound is of significant interest in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine typically involves the reaction of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane with an appropriate amine under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine undergoes various types of chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds across carbon-carbon multiple bonds.
Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts.
Common Reagents and Conditions:
Borylation: Palladium catalysts, benzylic C-H bonds.
Hydroboration: Transition metal catalysts, alkyl or aryl alkynes and alkenes.
Coupling Reactions: Copper catalysts, aryl iodides.
Major Products:
Pinacol benzyl boronate: Formed from borylation.
Chiral allenyl boronates: Formed from asymmetric hydroboration.
Scientific Research Applications
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with organic molecules, facilitating reactions such as borylation and hydroboration. These interactions are crucial for the compound’s reactivity and its ability to form new chemical bonds .
Comparison with Similar Compounds
Pinacolborane: Another boron-containing compound used in similar reactions.
Phenylboronic acid pinacol ester: Used in organic synthesis and has similar reactivity.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Shares the dioxaborolane ring structure
Uniqueness: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is unique due to its specific amine functional group, which provides additional reactivity and potential for forming diverse chemical structures. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring precise chemical modifications .
Properties
Molecular Formula |
C10H22BNO2 |
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Molecular Weight |
199.10 g/mol |
IUPAC Name |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine |
InChI |
InChI=1S/C10H22BNO2/c1-6-7-8(12)11-13-9(2,3)10(4,5)14-11/h8H,6-7,12H2,1-5H3 |
InChI Key |
XKWRBGBRCLABOY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CCC)N |
Origin of Product |
United States |
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